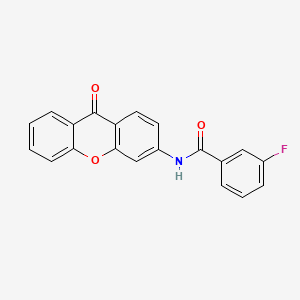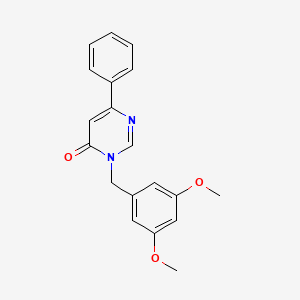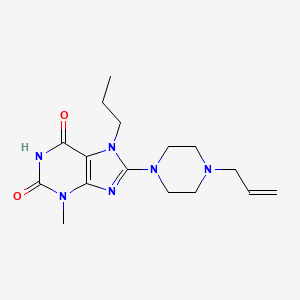
3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers led by David Johnson at the Pfizer Research and Development Laboratories in Groton, Connecticut. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
Chemical Properties and Synthesis
3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione belongs to a class of compounds that exhibit various chemical reactivities and synthetic possibilities. For example, compounds like 3-ylidenepiperazine-2,5-diones are prone to addition reactions to the C–C double bond by electrophiles, nucleophiles, radicals, and oxidizing reagents, usually in a stereoselective manner. These reactions can lead to the synthesis of natural products and analogues or serve as precursors for interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Anticonvulsant Properties
Some derivatives of piperazine-diones, similar in structure to the compound , have been synthesized and tested for anticonvulsant activity. These derivatives have shown potential in this area, highlighting the medical research applications of these compounds (Obniska et al., 2005).
Methodology for Synthesizing Uric Acid Derivatives
The methodology for the synthesis of uric acid derivatives, such as this compound, has been detailed in scientific literature. This includes stepwise N-alkylation processes that are essential for the production of such compounds (Maruyama, Kozai, & Sasaki, 2000).
Geometrical Isomerism and Tautomerism
Studies on similar compounds have investigated geometrical isomerism and tautomerism, which are critical for understanding the chemical behavior and potential applications of this compound. Understanding these aspects can lead to new insights into their reactivity and potential applications (Blake & Sammes, 1970).
Potential Antiviral Properties
Research on diketopiperazine derivatives from marine-derived actinomycete has uncovered potential antiviral activities. These studies contribute to the broader understanding of how compounds like this compound could be applied in medical research, particularly in the development of antiviral drugs (Wang et al., 2013).
Stereochemistry and Synthesis of Amino Acids
Research has also explored the diastereoselective alkylation of piperazine-dione derivatives, leading to a convenient approach to synthesize both (S)- and (R)-alanine. These findings are significant in the field of stereochemistry and the synthesis of amino acids, offering insights into the potential applications of this compound in these areas (Orena, Porzi, & Sandri, 1992).
特性
IUPAC Name |
3-methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-4-6-20-8-10-21(11-9-20)15-17-13-12(22(15)7-5-2)14(23)18-16(24)19(13)3/h4H,1,5-11H2,2-3H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWSDKBHLMNVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC=C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)
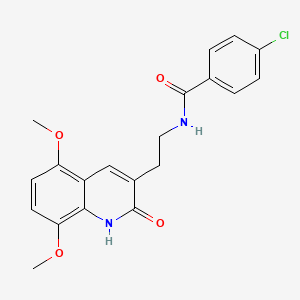
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)
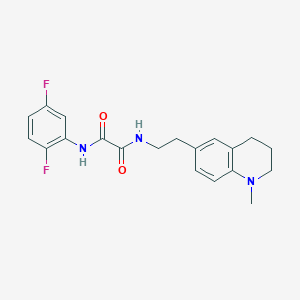
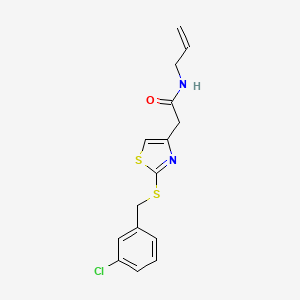
![N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B3015116.png)
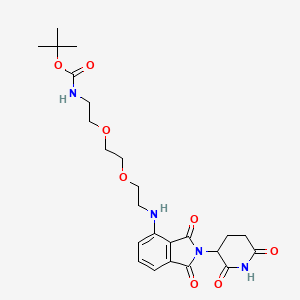
![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)
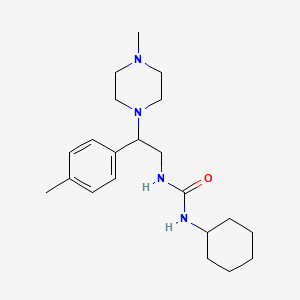
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)
